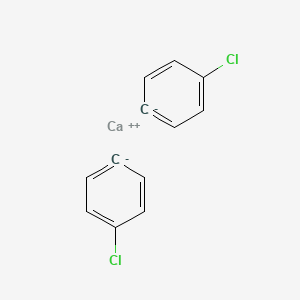

calcium;chlorobenzene

Description

Significance of Aryl Halides in Chemical Synthesis and Environmental Contexts

Aryl halides are a class of organic compounds where a halogen atom (such as fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. fiveable.me Chlorobenzene (B131634) (C₆H₅Cl) is a prototypical example of this class. These compounds are of immense importance in modern chemistry due to their versatility as synthetic intermediates. iitk.ac.inlibretexts.org

In chemical synthesis , aryl halides are fundamental building blocks for a vast array of more complex organic molecules. chemistrylearner.com They serve as precursors in the production of pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and polymers. fiveable.meiitk.ac.in Their utility stems from the carbon-halogen bond, which, although relatively stable, can be activated to participate in a variety of chemical transformations. chemistrylearner.com Notably, aryl halides are key substrates in numerous cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. chemistrylearner.com These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures found in many drugs and advanced materials. chemistrylearner.comtaylorandfrancis.com Chlorobenzene itself is a starting material for the synthesis of compounds like phenol (B47542) and was historically used in the production of DDT. libretexts.org

From an environmental perspective , the stability that makes aryl halides useful also contributes to their persistence in the environment. acs.org Many chlorinated aryl halides are known for their resistance to natural degradation processes, leading to their bioaccumulation and potential for long-term ecological impact. acs.org The production and use of these compounds can contribute to environmental pollution, with global warming being a significant impact category associated with their manufacture, largely due to the use of organic solvents. rsc.org Consequently, significant research is dedicated to developing methods for the degradation and detoxification of aryl halides, including metal-catalyzed hydrodechlorination and oxidative decomposition, to mitigate their environmental footprint. acs.orgacs.org

Historical Context of Organocalcium Chemistry

The exploration of organometallic compounds containing a calcium-carbon bond, known as organocalcium chemistry, has a history marked by early promise followed by a long period of relative dormancy. wikipedia.org Initial investigations into organocalcium compounds occurred around the same time as the discovery of the now-ubiquitous organomagnesium compounds (Grignard reagents) in the early 20th century. wikipedia.orgu-tokyo.ac.jp In 1905, Ernst Beckmann reported the synthesis of a phenylcalcium iodide by reacting calcium with iodobenzene (B50100), attempting to create a "heavy Grignard" analog. wikipedia.org

However, these early forays were fraught with challenges. Subsequent studies, notably by Henry Gilman and Ferdinand Schulze, contested the initial findings, suggesting the product was not the desired organocalcium species. wikipedia.orgacs.org For much of the 20th century, the field languished. This was largely due to the inherent difficulties in preparing and handling these compounds. wikipedia.orgbenthamscience.com The general assumption that calcium chemistry would simply mirror that of magnesium proved to be incorrect. u-tokyo.ac.jp It wasn't until a century after the initial reports, in 2005, that the first definitive structural characterization of an arylcalcium compound, a phenylcalcium iodide complex, was achieved. wikipedia.org This breakthrough signaled a reawakening of interest in the field, paving the way for a modern era of organocalcium research. u-tokyo.ac.jp

Challenges and Advancements in Utilizing Calcium in Organic Reactions

The limited development of organocalcium chemistry for many decades can be attributed to a dual challenge: the relative inertness of bulk calcium metal and the high reactivity and instability of the resulting organocalcium compounds. wikipedia.orgresearchgate.net

Key Challenges:

Metal Inertness: Calcium metal has a higher atomization energy compared to magnesium, making it less reactive towards organic halides and requiring activation or harsh conditions to initiate reactions. wikipedia.orgrsc.org

Reagent Instability: Once formed, organocalcium reagents are generally more reactive and less stable than their magnesium counterparts. wikipedia.org They are highly sensitive to oxygen and water and have a strong tendency to degrade common ethereal solvents like tetrahydrofuran (B95107) (THF), which complicates their preparation and storage. researchgate.netresearchgate.net

Solubility Issues: Many organocalcium compounds exhibit low solubility in common organic solvents, which hinders their application in synthesis. benthamscience.com

Unwanted Side Reactions: The high reactivity can lead to undesired side reactions, such as Wurtz-type coupling. rsc.org

Recent Advancements:

Despite these hurdles, significant progress has been made in recent years to harness the potential of organocalcium chemistry. frontiersin.orgbenthamdirect.com

Improved Synthetic Methods: New preparative techniques have been developed, including metathesis reactions, metal-halogen exchange, and the use of highly reactive, finely divided calcium to overcome the metal's inertness. researchgate.netacs.org Mechanochemistry, or ball-milling, has also emerged as a method to activate calcium. wikipedia.org

Ligand Stabilization: A crucial advancement has been the use of sterically bulky ligands to stabilize the reactive calcium-carbon bond. researchgate.net These large ligands act as a protective shield, preventing degradation reactions and often improving the solubility of the complexes. u-tokyo.ac.jp

In Situ Generation: To circumvent the instability of isolated reagents, methods for the in situ generation of organocalcium compounds have been developed. rsc.org This involves creating the reactive species in the presence of the substrate it is intended to react with, minimizing the chance for decomposition.

Catalytic Applications: The unique reactivity of organocalcium compounds is now being explored in catalysis. u-tokyo.ac.jpwikipedia.org They have shown promise in reactions like polymerization and hydrophosphination, offering a more sustainable, earth-abundant alternative to catalysts based on precious metals like palladium or platinum. wikipedia.orgu-tokyo.ac.jp

Scope and Objectives of Research on Calcium-Chlorobenzene Interactions

Research focusing on the specific interactions between calcium and chlorobenzene is driven by objectives spanning both fundamental organic synthesis and environmental remediation. The primary goal is to understand and control the reactivity between the earth-abundant metal and the common aryl halide.

The scope of this research encompasses several key areas:

Direct Synthesis of Organocalcium Reagents: A major objective is to develop reliable methods for the direct reaction of calcium metal with chlorobenzene to form arylcalcium halides (Ar-Ca-X). researchgate.net Studies have shown that the direct insertion of calcium into a carbon-halogen bond is a challenging but feasible route. researchgate.net However, reactions with chlorobenzene have proven difficult, with some studies reporting no reaction even with highly activated calcium particles. oup.com

Catalytic Transformations: Research investigates the use of calcium compounds as catalysts in reactions involving chlorobenzene. For example, calcium hydroxide (B78521) has been shown to effectively catalyze the hydrolysis of chlorobenzene to produce phenol, a valuable industrial chemical. smolecule.com

Environmental Remediation: Given that chlorobenzene is an environmental pollutant, a significant research objective is to use calcium-based materials for its degradation. smolecule.com Studies have explored the oxidative decomposition of chlorobenzene catalyzed by calcium-deficient hydroxyapatite (B223615) at high temperatures. smolecule.com Furthermore, mechanochemical methods using calcium hydride (CaH₂) or calcium oxide (CaO) have been shown to successfully dehalogenate chlorobenzene, converting it into more benign substances like benzene (B151609) and calcium chloride. acs.org Calcium peroxide has also been used in field studies for the in situ remediation of groundwater contaminated with chlorobenzene. researchgate.netcolab.ws

Mechanistic Understanding: A fundamental objective is to elucidate the mechanisms of these interactions. Whether it's the formation of an organometallic reagent or a catalytic cycle for degradation, understanding the reaction pathways is crucial for optimizing conditions and expanding the applicability of these reactions. acs.orgnih.gov

The overarching goal is to leverage the unique properties of calcium to develop novel, cost-effective, and environmentally benign chemical processes involving chlorobenzene and other aryl halides.

Structure

3D Structure of Parent

Properties

CAS No. |

64661-10-5 |

|---|---|

Molecular Formula |

C12H8CaCl2 |

Molecular Weight |

263.17 g/mol |

IUPAC Name |

calcium;chlorobenzene |

InChI |

InChI=1S/2C6H4Cl.Ca/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2 |

InChI Key |

AFUKMKXXPOCXFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Ca+2] |

Origin of Product |

United States |

Synthesis and Reactivity of Organocalcium Species Derived from Chlorobenzene

Activation Methodologies for Metallic Calcium in Organometallic Synthesis

The primary hurdle in organocalcium chemistry is the discrepancy between the low reactivity of bulk calcium metal and the extremely high reactivity of the resulting organocalcium compounds. researchgate.net To overcome the inertness of the metal, several activation methodologies have been developed to produce finely divided, highly reactive calcium powders or soluble complexes capable of undergoing oxidative addition with organic halides.

Reduction of Calcium Salts with Lithium Biphenylide/Naphthalenide

A prominent method for generating highly reactive calcium, often referred to as Rieke calcium, involves the chemical reduction of calcium salts. orgsyn.org This procedure utilizes a preformed solution of lithium biphenylide or lithium naphthalenide in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to reduce a calcium(II) salt, such as calcium bromide (CaBr₂) or calcium iodide (CaI₂). orgsyn.orgresearchgate.net The reaction, conducted under an inert argon atmosphere at room temperature, yields a highly reactive black or dark-colored calcium species. orgsyn.org The calcium complex formed with lithium biphenylide is reported to be reasonably soluble in THF, while the use of lithium naphthalenide produces a highly reactive black solid that precipitates from the solution. orgsyn.orgresearchgate.net This activated calcium is capable of reacting with various organic halides, including alkyl bromides and chlorides, at temperatures as low as -78°C to form the corresponding organocalcium reagents efficiently. orgsyn.org

Dissolution of Calcium Metal in Liquid Ammonia

Another established method for activating calcium is its dissolution in liquid ammonia. vedantu.com Similar to alkali metals, calcium dissolves in liquid ammonia to produce deep blue-black solutions containing ammoniated ions. vedantu.com Upon evaporation of the ammonia, a hexaamminecalcium complex, [Ca(NH₃)₆], is formed. vedantu.com This material can then be used in subsequent reactions. This activation method has been historically significant and is a recognized route for preparing calcium for use in organometallic synthesis. researchgate.net The resulting activated metal is more reactive than bulk calcium, facilitating reactions with organic substrates. acs.org

Mechanical Activation Techniques

Mechanochemical methods, primarily ball milling, have emerged as a powerful, solvent-minimized approach to activate calcium metal for the synthesis of "heavy Grignard reagents." researchgate.nethokudai.ac.jpnih.gov This technique uses the mechanical energy from grinding commercially available calcium metal with an organic halide in a stainless steel ball mill to overcome the metal's high atomization energy. hokudai.ac.jprsc.org The strong mechanical impact provides sufficient energy to activate the calcium surface, enabling direct reaction without the need for chemical pre-activation steps. hokudai.ac.jprsc.org This operationally simple protocol can often be carried out in the air and avoids the need for harsh conditions or large volumes of dry organic solvents. researchgate.netnih.gov The mechanochemical generation of arylcalcium halides has been successfully applied to various aryl halides, providing a streamlined route to these reactive intermediates. researchgate.net

| Activation Method | Description | Key Features | Reference |

|---|---|---|---|

| Reduction of Calcium Salts (Rieke Calcium) | Chemical reduction of Ca(II) salts (e.g., CaBr₂) using lithium biphenylide or naphthalenide in THF. | Produces a highly reactive, often soluble, calcium species. Allows for reaction at very low temperatures (-78°C). | orgsyn.org |

| Dissolution in Liquid Ammonia | Calcium metal is dissolved in liquid ammonia, forming ammoniated ions and ultimately a reactive complex upon evaporation. | A classic method for metal activation, yielding a more reactive form of calcium. | researchgate.netvedantu.com |

| Mechanical Activation (Ball Milling) | High-energy grinding of bulk calcium metal with the organic substrate, often with a small amount of solvent additive. | Solvent-minimized, avoids harsh chemical activators, and can be performed under ambient conditions. | researchgate.nethokudai.ac.jpnih.gov |

Direct Synthesis of Arylcalcium Halides from Chloroarenes

The direct synthesis of arylcalcium halides via the oxidative addition of activated calcium to an aryl halide is analogous to the well-known Grignard reaction. While this method is established for bromoarenes and iodoarenes, the use of chloroarenes like chlorobenzene (B131634) is exceptionally challenging. rsc.orggoogle.com

Substrate Scope and Limitations with Chlorobenzene

The primary limitation in synthesizing phenylcalcium chloride directly from chlorobenzene is the low reactivity of the carbon-chlorine bond in aromatic systems. google.com Compared to the carbon-bromine and carbon-iodine bonds, the C-Cl bond is significantly stronger and less prone to oxidative addition. This inertness poses a substantial barrier, often leading to failed or very low-yield reactions under conditions that are successful for other haloarenes. google.comchemspider.com

For conventional Grignard reactions with magnesium, it is well-documented that initiating the reaction with chloro substrates is difficult. chemspider.com This problem is even more pronounced for calcium, which is inherently less reactive than magnesium in its bulk form. researchgate.net Consequently, the direct synthesis of arylcalcium halides is most commonly achieved using the more reactive iodoarenes and bromoarenes. rsc.org The use of chlorobenzene as a substrate is rarely successful and represents a significant limitation in the scope of direct organocalcium synthesis.

| Aryl Halide (Ar-X) | Relative Reactivity in Oxidative Addition | Typical Outcome with Activated Calcium |

|---|---|---|

| Aryl Iodide (Ar-I) | High | Generally successful formation of ArCaI. |

| Aryl Bromide (Ar-Br) | Moderate | Formation of ArCaBr is feasible with activated calcium. |

| Aryl Chloride (Ar-Cl) | Low | Reaction is very difficult to initiate and often fails to produce ArCaCl. |

Influence of Reaction Conditions on Organocalcium Formation

Overcoming the inertness of chlorobenzene requires forcing reaction conditions, which in turn can promote undesirable side reactions. The high reactivity of organocalcium compounds makes them susceptible to degradation, particularly in the ethereal solvents like THF that are necessary to solvate and stabilize them. researchgate.netacs.org

One of the most common side reactions is the cleavage of the ether solvent. researchgate.netresearchgate.net The highly nucleophilic carbanion of the arylcalcium species can deprotonate THF, leading to the destruction of the solvent and the reagent itself. acs.orgresearchgate.net This degradation is temperature-dependent and significantly limits the stability and shelf-life of organocalcium solutions. acs.org While phenylcalcium iodide in THF has a half-life of about 8 days at 22°C, the harsh conditions needed to attempt a reaction with chlorobenzene would likely accelerate this decomposition. researchgate.net Therefore, even if a small amount of phenylcalcium chloride were to form, its inherent instability under the required reaction conditions makes its isolation and subsequent use problematic. The choice of solvent is critical, as THF is generally the most suitable for preparation, while other ethers may either be inapplicable or lead to even faster degradation. rsc.org

Role of Coordinating Solvents in Organocalcium Stability

The stability of highly reactive organocalcium compounds is critically dependent on the choice of solvent. Ethereal solvents are commonly employed to solvate the calcium center, thereby stabilizing the organometallic species. The nature of the coordinating solvent significantly influences the longevity and reactivity of the organocalcium reagent.

The most common solvent, tetrahydrofuran (THF), is effective at solvating arylcalcium halides. However, the high reactivity of these organocalcium compounds can lead to the degradation of THF. This degradation is often initiated by an α-deprotonation of the THF molecule, followed by a cycloreversion, which produces ethene and calcium ethenolate. This process consumes the active reagent and complicates the reaction mixture.

Less strained cyclic ethers, such as tetrahydropyran (THP), have been shown to confer greater stability to solutions of organocalcium compounds. The enhanced stability in THP is attributed to its lower propensity for deprotonation compared to THF. Bidentate solvents like 1,2-dimethoxyethane (DME) can also be used, but they may form highly reactive solvent-separated ion pairs, which can accelerate solvent degradation pathways. The choice of solvent is therefore a crucial parameter that must be optimized to balance reagent stability and reactivity.

| Coordinating Solvent | Key Characteristics | Impact on Organocalcium Stability |

|---|---|---|

| Tetrahydrofuran (THF) | Commonly used, good solvating properties. | Moderate stability; susceptible to degradation via α-deprotonation by the highly reactive organocalcium species. |

| Tetrahydropyran (THP) | Less strained cyclic ether compared to THF. | Offers significantly enhanced stability for organocalcium solutions due to its reduced tendency to undergo deprotonation. |

| 1,2-Dimethoxyethane (DME) | Bidentate chelating ether. | Can form highly reactive solvent-separated ion pairs, which may lead to rapid degradation of the solvent. |

In Situ Generation Strategies for Calcium-Based Grignard-Type Reagents

The high reactivity that makes organocalcium compounds synthetically useful also renders them difficult to isolate and store. To circumvent these challenges, in situ generation strategies are frequently employed. These methods produce the reactive organocalcium species in the presence of the substrate with which it is intended to react, ensuring its immediate consumption and minimizing degradation and side reactions.

A key advantage of the in situ approach is the ability to have the precursor reactants—metallic calcium, the organic halide (chlorobenzene), and the electrophilic substrate—present in the same reaction vessel. Metallic calcium is relatively inert and typically does not react with many organic substrates under standard conditions. The reaction is initiated by the addition of the organic halide, which then reacts with the calcium to form the organocalcium reagent. This newly formed, highly reactive species can then immediately engage with the coexisting electrophile. This one-pot methodology is highly efficient as it avoids the need for the synthesis and isolation of the sensitive organocalcium intermediate.

The in situ generation of organocalcium reagents provides a powerful means of controlling reaction pathway selectivity. A primary concern in the synthesis of Grignard-type reagents is the competing Wurtz-type coupling reaction, where the organometallic species reacts with the starting organic halide to form a homocoupled byproduct (e.g., biphenyl (B1667301) from phenylcalcium chloride and chlorobenzene).

By generating the organocalcium reagent in the presence of a more reactive electrophile, its concentration is kept low throughout the reaction. This kinetically disfavors the bimolecular Wurtz-type coupling and promotes the desired reaction with the electrophilic substrate. The immediate consumption of the organocalcium species as it is formed is a cornerstone of this selectivity control. This strategy is particularly important for the highly reactive organocalcium compounds, which have a greater propensity for side reactions compared to their magnesium counterparts.

Reactivity of Organocalcium Reagents in Transformations Involving Chlorobenzene

Organocalcium reagents derived from chlorobenzene, such as phenylcalcium chloride, are potent nucleophiles and participate in a variety of carbon-carbon bond-forming reactions. Their high reactivity allows them to engage with a range of electrophiles, often under milder conditions than corresponding Grignard reagents.

Phenylcalcium halides readily undergo Grignard-type additions to carbonyl compounds and other electrophiles. These reactions are typically fast and efficient, leveraging the high nucleophilicity of the organocalcium species. While specific yield data for the reactions of phenylcalcium chloride derived directly from chlorobenzene is not extensively documented in comparative studies, the general reactivity pattern is well-established. The following table provides illustrative examples of the types of transformations that are characteristic of arylcalcium halides.

| Electrophile | Product Type | General Reactivity and Notes |

|---|---|---|

| Benzaldehyde | Secondary Alcohol (e.g., Diphenylmethanol) | Arylcalcium halides add efficiently to aromatic aldehydes. |

| Cyclohexanone | Tertiary Alcohol (e.g., 1-Phenylcyclohexan-1-ol) | Addition to ketones is a facile process, yielding tertiary alcohols. |

| Ethyl Benzoate | Tertiary Alcohol (e.g., Triphenylmethanol) | Reaction with esters typically involves a double addition, leading to tertiary alcohols after hydrolysis. |

| Benzonitrile | Ketone (e.g., Benzophenone) | Addition to nitriles, followed by hydrolysis, provides ketones. |

Arylcalcium halides can also be utilized in transition metal-catalyzed cross-coupling reactions to form biaryl structures. The Kumada-type coupling, which traditionally uses Grignard reagents, can be adapted for their calcium analogues. Nickel catalysts have been shown to mediate the cross-coupling of arylcalcium iodides with chloroarenes.

However, these reactions are not without their challenges. The high reactivity of the organocalcium reagent can lead to significant formation of homocoupling byproducts. The desired cross-coupling products are often obtained in moderate yields, accompanied by biphenyl (from the homocoupling of the arylcalcium reagent) and a substituted biphenyl (from the homocoupling of the chloroarene). This indicates that while feasible, the optimization of reaction conditions is crucial to favor the cross-coupling pathway over competing side reactions. researchgate.net

| Arylcalcium Halide | Chloroarene Coupling Partner | Catalyst System | Primary Product(s) | Observed Yields and Remarks |

|---|---|---|---|---|

| Phenylcalcium Iodide | Chlorobenzene | Nickel-based catalyst | Biphenyl | Moderate yields are achieved, but the reaction is accompanied by significant homocoupling. researchgate.net |

| Phenylcalcium Iodide | 4-Chlorotoluene | Nickel-based catalyst | 4-Methylbiphenyl | Moderate yields of the cross-coupled product are observed, alongside homocoupled byproducts. researchgate.net |

| (4-Tolyl)calcium Iodide | Chlorobenzene | Nickel-based catalyst | 4-Methylbiphenyl | Similar to other combinations, the reaction yields the desired product in moderate amounts with homocoupling being a competitive pathway. researchgate.net |

Cross-Coupling Reactions Utilizing Arylcalcium Halides with Chloroarenes

Homo-Coupling Side Reactions

A significant challenge in the synthesis of organocalcium compounds from chlorobenzene is the prevalence of homo-coupling side reactions. acs.org This process, often referred to as a Wurtz-type coupling, competes with the formation of the desired phenylcalcium halide. acs.orgrsc.org

The homo-coupling reaction occurs when the newly formed organocalcium species (Ph-Ca-Cl) reacts with a molecule of the starting material, chlorobenzene (Ph-Cl). rsc.org This reaction yields biphenyl (Ph-Ph) and a calcium halide salt (CaCl₂). The driving force for this side reaction is the thermodynamically favorable elimination of the salt. rsc.org

Comparison of Reactivity with Organomagnesium and Organolithium Reagents

Organocalcium reagents derived from chlorobenzene (phenylcalcium halides) exhibit distinct reactivity profiles when compared to their more common organomagnesium (Grignard) and organolithium counterparts. The differences are primarily rooted in the nature of the carbon-metal bond, which is influenced by the electronegativity of the metal.

Organocalcium compounds are characterized by an extremely high reactivity, which often surpasses that of analogous Grignard reagents. acs.org This is attributed to the lower electronegativity of calcium (1.00 on the Pauling scale) compared to magnesium (1.31), resulting in a more ionic and highly polarized carbon-calcium bond. acs.org This increased ionic character enhances the nucleophilicity of the phenyl carbanion, but also makes the reagent less stable, often requiring preparation and handling at very low temperatures (e.g., -78°C) to prevent side reactions like ether cleavage. acs.orgacs.org

Organolithium reagents also feature a highly polar carbon-lithium bond, as lithium's electronegativity (0.98) is very similar to calcium's. This makes phenyllithium a very strong base and nucleophile, generally more reactive than phenylmagnesium bromide. sciencemadness.org The chemistry of arylcalcium halides is considered competitive with, and potentially superior to, both organolithium and Grignard reagents for certain applications due to their straightforward accessibility and unique reactivity. rsc.org

The following table provides a comparative overview of these three classes of organometallic reagents.

| Feature | Phenylcalcium Halide (Ph-CaCl) | Phenylmagnesium Halide (Ph-MgCl) | Phenyllithium (Ph-Li) |

| Metal Electronegativity (Pauling) | 1.00 | 1.31 | 0.98 |

| C-Metal Bond Character | Highly Ionic / Polarized acs.org | Covalent with Ionic Character | Highly Ionic / Polarized sciencemadness.org |

| General Reactivity | Extremely high; higher than Grignard reagents acs.org | High; standard for many organic syntheses | Very high; generally more reactive than Grignard reagents sciencemadness.org |

| Basicity | Very Strong | Strong | Very Strong |

| Typical Reaction Conditions | Requires very low temperatures (e.g., below -35°C) to avoid decomposition/side reactions thieme-connect.com | Typically prepared and used in ethereal solvents like THF or diethyl ether at moderate temperatures (0°C to reflux) | Often used at low temperatures to control reactivity; can react with ethereal solvents sciencemadness.org |

| Common Side Reactions | Wurtz-type homo-coupling, ether cleavage acs.orgrsc.org | Wurtz coupling, reduction of carbonyls | Ether cleavage, aggregation effects |

Calcium Mediated Dehalogenation and Degradation of Chlorobenzene

Reductive Dechlorination Mechanisms and Applications

Reductive dechlorination is a significant chemical process for the detoxification of chlorinated aromatic compounds like chlorobenzene (B131634). This process involves the removal of chlorine atoms from the aromatic ring and their replacement with hydrogen atoms. Calcium-based reagents have been explored as effective mediators for this transformation due to their reducing properties and the relative environmental benignity of their salts. The mechanisms employed can vary, often depending on the specific calcium compound and the reaction environment, but they are generally centered on facilitating the cleavage of the carbon-chlorine bond.

Metallic Calcium in Alcoholic Media

The use of metallic calcium in an alcohol solvent, such as ethanol, presents an effective method for the dehalogenation of aromatic halides. researchgate.net This system has been successfully applied to the dechlorination of various chlorinated compounds, including polychlorinated biphenyls (PCBs), which are structurally related to chlorobenzene. researchgate.net The reaction proceeds under mild conditions, often at ambient temperature, offering a simple and economically viable approach for degrading these persistent organic pollutants. researchgate.net The process involves mixing the contaminated medium, such as transformer oil containing PCBs, directly with metallic calcium and an alcohol, leading to high hydrodechlorination yields. researchgate.net

In the metallic calcium dehalogenation system, the alcoholic solvent plays a more complex role than simply dissolving the reactants. It acts as a crucial hydrogen donor, providing the hydrogen atoms necessary to replace the chlorine atoms on the aromatic ring. researchgate.nettandfonline.com The system of metallic calcium and alcohol functions as a hydrogen generating system. researchgate.net The catalytic dechlorination process involves the transfer of hydrogen from the organic solvent to the aromatic chlorine, which displaces a chloride anion from the chlorobenzene ring. tandfonline.com This mechanism highlights that the choice of solvent is critical not just for solubility but for its active participation in the reductive dechlorination pathway. tandfonline.com

While the metallic calcium system can be effective at room temperature, temperature is a critical parameter in optimizing dechlorination reactions. researchgate.net For instance, in related calcium-based systems, it has been demonstrated that increasing the temperature can significantly enhance the rate of dechlorination. In studies using other calcium compounds, maximum dechlorination of chlorobenzene derivatives was achieved at 90°C. tandfonline.comresearchgate.net However, at excessively high temperatures (120–170°C), the process can be adversely affected, sometimes leading to the formation of more highly chlorinated compounds. tandfonline.comresearchgate.net The presence of water in the alcoholic media also influences the reaction, and the optimization of the water-to-alcohol ratio is important for maximizing efficiency. Research has shown that a water/isopropanol mixture can be more effective than water/ethanol or water/methanol mixtures for certain dechlorination reactions. researchgate.net

Calcium Hydroxide (B78521) and Sulfur Systems

A mixture of calcium hydroxide and sulfur provides an alternative and effective medium for the dechlorination of chlorobenzene compounds. tandfonline.comresearchgate.net This system has been successfully applied to the degradation of di-chlorobenzene and tri-chlorobenzene, particularly when supported on a substrate like fly ash, which can provide a surface for the reaction to occur. tandfonline.comresearchgate.net The combination of these common, low-cost chemicals creates a potent reagent capable of breaking down persistent chlorinated aromatics.

The reactive species in the calcium hydroxide and sulfur system is calcium polysulfide (CaSn). google.com Calcium polysulfide is formed when calcium hydroxide is heated with elemental sulfur. google.comfao.org In this process, a mixture of calcium polysulfides with varying numbers of sulfur atoms (n) is typically generated. google.com These polysulfide ions are the active agents that facilitate the dechlorination of chlorobenzene. The process is believed to involve the nucleophilic attack of the polysulfide ion on the carbon-chlorine bond, leading to the displacement of the chloride ion and the subsequent degradation of the chlorobenzene molecule.

The efficiency of the calcium hydroxide and sulfur dechlorination system can be significantly improved by the presence of other chemical species. Research has shown that the percentage of dechlorination is higher when using calcium hydroxide compared to other alkalis like sodium hydroxide or potassium hydroxide under the same conditions. tandfonline.comresearchgate.net However, a notable synergistic effect is observed when sodium hydroxide is added to the calcium hydroxide and sulfur mixture, resulting in a further increase in dechlorination efficiency. tandfonline.comresearchgate.net This enhancement is attributed to the fact that the solubility of sodium chloride is lower than calcium chloride at the optimal reaction temperature of 90°C, which reduces the concentration of free chloride ions in the reaction mixture. researchgate.net Additionally, certain metals present in substrates like fly ash, particularly copper and lead, can enhance the catalytic potential for dechlorination through both hydrodechlorination and substitution reactions at moderate temperatures. researchgate.net

Interactive Data Table: Comparison of Dechlorination Efficiency

The following table is based on findings from studies on the dechlorination of tri-chlorobenzene at 90°C in a water/isopropanol mixture, demonstrating the superior performance of calcium hydroxide and the synergistic effect of adding sodium hydroxide.

| Alkaline Solution | Dechlorination (%) | Notes |

| Potassium Hydroxide + Sulfur | Lower | Baseline comparison. |

| Sodium Hydroxide + Sulfur | Lower | Baseline comparison. |

| Calcium Hydroxide + Sulfur | Higher | Higher efficiency compared to KOH and NaOH systems. tandfonline.comresearchgate.net |

| Calcium Hydroxide + Sulfur + Sodium Hydroxide | Highest | Demonstrates a significant synergistic enhancement. tandfonline.comresearchgate.net |

Mechanochemical Dehalogenation via Ball Milling

Mechanochemical dehalogenation, a process that utilizes mechanical energy to induce chemical reactions, has been effectively applied to the destruction of chlorobenzene. High-energy ball milling is a common technique where the repeated impact and grinding of materials in a sealed container provides the necessary energy to break chemical bonds.

Utilization of Calcium Hydride as Reactive Substrate

Calcium hydride (CaH₂) has been identified as a highly effective reactive substrate for the mechanochemical dehalogenation of chlorobenzene. During the ball milling process, the mechanical energy facilitates the transfer of hydrogen from calcium hydride to the chlorobenzene molecule, leading to the cleavage of the carbon-chlorine bond and the formation of benzene (B151609) and calcium chloride as the primary products.

Research has demonstrated that the use of CaH₂ as a hydrogen source results in a more specific and significantly faster reaction compared to other substrates like calcium oxide (CaO) reacted under a hydrogen atmosphere. This enhanced reactivity is attributed to the more favorable thermodynamic conditions for reduction when using CaH₂. The process is dependent on the mechanical energy injected and the frequency of collisions within the ball mill.

Role of Calcium Oxide and Powdered Calcium Metals

Calcium oxide (CaO) and powdered calcium metals have also been employed as reactive substrates in the mechanochemical destruction of organochlorides, including chlorobenzene. In these reactions, the mechanical energy facilitates the transfer of electrons from the calcium species to the chlorobenzene, leading to the cleavage of the C-Cl bond. The final products of this process are typically harmless byproducts such as carbon, calcium hydroxide, and calcium chloride.

However, studies have indicated that the conversion of chlorobenzene may not proceed to completion when using CaO as the sole reactive substrate. In some experiments, a noticeable amount of the organic compound remained even after extended milling times. This suggests that while CaO is a viable reagent, it may be less efficient than calcium hydride for the complete dehalogenation of chlorobenzene under similar conditions.

Energy Thresholds and Self-Propagating Reaction Phenomena

The mechanochemical dehalogenation of chlorinated aromatic compounds can, under certain conditions, transition into a self-propagating high-temperature synthesis (SHS) reaction. This phenomenon is characterized by a rapid, exothermic reaction that sustains itself without the continuous input of mechanical energy once initiated. The reaction of many chlorinated organic compounds with strongly reductive substrates like calcium hydride is highly exothermic, with typical reaction enthalpies well above 1000 kJ per mole.

This significant release of energy can lead to extremely high adiabatic temperatures, potentially reaching as high as 4000 K. These severe thermochemical conditions are highly effective for the complete breakdown of hazardous organic molecules. For a self-propagating reaction to occur, a certain energy threshold must be reached, which is dependent on factors such as the composition of the reactant mixture and the intensity of the mechanical energy input. Once initiated, the reaction propagates as a combustion wave through the material. In the context of chlorinated benzenes, this can lead to an explosive-type reaction at specific milling times, which is a function of the kinetic energy employed.

Oxidative Degradation Processes

In addition to reductive dehalogenation, oxidative processes utilizing calcium compounds have been developed for the degradation of chlorobenzene. These methods typically involve the generation of highly reactive oxygen species that can effectively break down the aromatic ring.

Nanoscale Calcium Peroxide Activated Systems

Nanoscale calcium peroxide (nCaO₂) has emerged as a potent oxidant for the degradation of chlorobenzene in aqueous environments. The nanoscale size of the particles provides a larger surface area, enhancing their reactivity and efficiency compared to conventional calcium peroxide.

Ferrous Iron Activation and Reactive Oxygen Species Generation

The oxidative capacity of nCaO₂ is significantly enhanced through activation with ferrous iron (Fe(II)). This combination forms a Fenton-like system that generates powerful reactive oxygen species (ROS), which are the primary agents of chlorobenzene degradation. The reaction between nCaO₂ and Fe(II) leads to the production of both hydroxyl radicals (HO•) and singlet oxygen (¹O₂).

The generation of these ROS is influenced by the dosages of both the oxidant and the ferrous iron activator, with higher concentrations generally leading to increased chlorobenzene removal rates. Research has identified optimal molar ratios for the efficient degradation of chlorobenzene. For instance, one study found that an optimal molar ratio of nCaO₂/Fe(II)/Chlorobenzene of 8/8/1 resulted in a 98% removal of chlorobenzene within a 30-minute reaction time. The initial pH of the solution also plays a crucial role, with acidic conditions (around pH 3) being optimal for the degradation process.

Interactive Data Table: Optimal Conditions for Chlorobenzene Degradation by Activated Peroxide Systems

| Oxidant System | Optimal Molar Ratio (Oxidant/Fe(II)/CB) | Chlorobenzene Removal (%) | Reaction Time (min) | Optimal pH |

| nCaO₂/Fe(II) | 8/8/1 | 98 | 30 | ~3 |

| H₂O₂/Fe(II) | 5.2/7.6/1 | 98.1 | 30 | ~3 |

| SPC/Fe(II) | 4.5/8/1 | 96.4 | 30 | ~3 |

CB: Chlorobenzene, nCaO₂: Nanoscale Calcium Peroxide, H₂O₂: Hydrogen Peroxide, SPC: Sodium Percarbonate

Influence of Initial pH and Co-Contaminants

The initial pH of the environment plays a crucial role in the degradation of chlorobenzene. Studies on microbial degradation of chlorobenzene have shown that pH can significantly affect the metabolic activity of the microorganisms responsible for the breakdown of this compound. For instance, the degradation capability of Serratia marcescens strain TF-1 was found to be optimal at a pH of 7. researchgate.net Similarly, the bacterium Pandoraea sp. XJJ-1 demonstrated effective degradation of chlorobenzene across a pH range of 5.0 to 9.0. researchgate.net While not directly focused on calcium-mediated dehalogenation, these findings suggest that the pH, which can be influenced by calcium compounds, is a critical parameter.

The interplay between calcium and pH has been observed to be interdependent in enhancing the biodegradation of other organic compounds. nih.gov In studies with the biocide metam-sodium, enhanced biodegradation was induced only when both the pH and calcium concentration were increased simultaneously, typically using calcium carbonate (lime). nih.gov Raising the pH with magnesium carbonate or increasing calcium with calcium chloride did not produce the same effect, highlighting the specific interaction between calcium and pH. nih.gov

Co-contaminants, particularly heavy metal ions, can have an inhibitory effect on the degradation of chlorobenzene. The presence of these metals can interfere with the enzymatic processes essential for the breakdown of chlorobenzene. Research on the impact of metal ions on chlorobenzene biodegradation by Burkholderia sp. strain TF-2 revealed that various metals inhibited the degradation process to different extents. researchgate.net

The following table summarizes the inhibitory effects of selected metal ions on chlorobenzene biodegradation:

| Co-Contaminant (Metal Ion) | Concentration with Pronounced Inhibitory Effect |

| Zinc (Zn²⁺) | 10.0 mg/L |

| Iron (Fe³⁺) | 50.0 mg/L |

| Cadmium (Cd²⁺) | 2.5 mg/L |

| Mercury (Hg²⁺) | 3.0 mg/L |

Data sourced from a study on the effects of metal ions on chlorobenzene degradation by Burkholderia strain TF-2. researchgate.net

These findings underscore the importance of considering the initial pH and the presence of co-contaminants when designing remediation strategies for chlorobenzene contamination. The effectiveness of calcium-mediated approaches will likely depend on the ability to maintain an optimal pH range and to mitigate the inhibitory effects of co-existing pollutants.

Mechanistic Investigations of Calcium Chlorobenzene Chemistry

Elucidation of Specific Reaction Pathways

The interaction of calcium compounds with chlorobenzene (B131634) can proceed through several distinct mechanistic routes, depending on the specific calcium reagent and reaction conditions. These pathways range from substitution and elimination reactions to processes occurring on solid surfaces.

Hydrodechlorination is a chemical process that involves the removal of a chlorine atom from a molecule and its replacement with a hydrogen atom. This reaction is of significant interest for the detoxification of chlorinated aromatic compounds. Typically, this process is catalyzed by transition metals, such as palladium, which facilitate the cleavage of the carbon-chlorine bond and the subsequent hydrogen transfer.

While catalytically active metals are central to most documented hydrodechlorination reactions, the direct involvement of calcium in promoting this specific pathway for chlorobenzene is not well-established in the reviewed literature. The conversion of chlorobenzene to benzene (B151609) can be achieved using reagents like sodium hydroxide (B78521) mixed with calcium oxide; however, this is generally considered to proceed through other mechanisms rather than a direct hydrodechlorination. vedantu.com

Nucleophilic aromatic substitution (SNAr) offers a direct pathway for the functionalization of aromatic rings. In the context of calcium-chlorobenzene chemistry, this mechanism is particularly relevant when considering organocalcium reagents. Research has demonstrated that potent organocalcium nucleophiles can overcome the inherent electron-rich nature of aromatic rings, which typically resist nucleophilic attack. bath.ac.ukresearchgate.net

The reaction of calcium n-alkyl derivatives with benzene has been shown to proceed via a nucleophilic substitution mechanism, displacing a hydride ion. bath.ac.uk This process involves the formation of an unstabilized Meisenheimer complex, a key intermediate in SNAr reactions. bath.ac.uk In this intermediate, the nucleophile has added to the aromatic ring, creating a negatively charged species that is delocalized across the ring system.

While this has been demonstrated with benzene as the substrate, a similar pathway can be proposed for chlorobenzene. In this case, the organocalcium reagent would attack the carbon atom bearing the chlorine. The better leaving group ability of chloride compared to hydride would likely facilitate the subsequent elimination step to form the substituted product. The reaction would proceed as follows:

Nucleophilic Attack: The organocalcium compound attacks the ipso-carbon of chlorobenzene.

Formation of Meisenheimer Complex: A resonance-stabilized carbanionic intermediate (Meisenheimer complex) is formed.

Chloride Elimination: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the alkylated benzene product.

This pathway is facilitated by the ability of the calcium center to coordinate with the aromatic π-system, activating it towards nucleophilic attack. bath.ac.uk

The elimination-addition mechanism provides an alternative to direct nucleophilic substitution on unactivated aryl halides like chlorobenzene, particularly in the presence of a very strong base. This pathway proceeds through a highly reactive and transient intermediate known as benzyne (B1209423). libretexts.org

The mechanism involves two main stages:

Elimination: A strong base abstracts a proton from the carbon atom ortho to the halogen. This is followed by the elimination of the halide, leading to the formation of a carbon-carbon triple bond within the benzene ring, creating the benzyne intermediate.

Addition: A nucleophile then attacks one of the carbons of the triple bond in the benzyne intermediate. Subsequent protonation yields the final substituted product.

While this mechanism is well-documented for the reaction of chlorobenzene with strong bases like sodium amide, a specific role for calcium compounds in promoting this pathway is not prominently described in the scientific literature. libretexts.org For a calcium-based reagent to initiate this mechanism, it would need to be a sufficiently strong base to deprotonate the chlorobenzene ring.

Fly ash, a byproduct of coal combustion, is a complex mixture of metal oxides, including a significant amount of calcium oxide (CaO). osti.gov The surfaces of fly ash particles can serve as active sites for various chemical transformations of organic pollutants like chlorobenzene.

The presence of calcium oxide on the fly ash surface can facilitate the degradation of chlorobenzene. The basic nature of CaO can promote dehydrochlorination reactions, a process that could lead to the formation of phenol (B47542) or other derivatives, especially at elevated temperatures. The reaction of chlorobenzene on the surface of calcium-containing fly ash can be influenced by several factors, including temperature, the presence of water vapor, and other metallic components of the fly ash. osti.gov Studies on the reaction of hydrogen chloride with calcium hydroxide, a product of CaO hydration, show the formation of calcium hydroxychloride (CaClOH) and calcium chloride (CaCl2), indicating the reactivity of calcium sites towards chlorine-containing species. researchgate.net This suggests that the calcium sites on fly ash could play a role in abstracting chlorine from chlorobenzene.

Kinetic Analyses of Calcium-Chlorobenzene Reactions

The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical processes. For the calcium-chlorobenzene system, kinetic data is primarily available for reactions involving fundamental reactive species that can be influenced by or are relevant to the broader context of environmental and combustion chemistry where both calcium and chlorobenzene are present.

In atmospheric and combustion chemistry, the hydroxyl radical (•OH) is a key oxidant that initiates the degradation of many organic compounds, including chlorobenzene. The reaction proceeds primarily through the addition of the hydroxyl radical to the aromatic ring. nih.gov

The rate constant for the addition of the •OH radical to chlorobenzene has been determined over a range of temperatures. nih.gov The reaction shows regioselectivity, with a preference for addition at the ortho and para positions relative to the chlorine atom. nih.gov The addition at the ipso-position (the carbon bearing the chlorine) is a minor pathway. nih.gov

While extensive kinetic data exists for the reaction of hydroxyl radicals with chlorobenzene, the direct influence of calcium ions on the kinetics of this specific gas-phase or aqueous-phase reaction is not extensively documented in the literature. However, in complex systems like combustion, calcium-containing surfaces could potentially influence the availability and reactivity of hydroxyl radicals.

Below is a table summarizing the rate constants for the reaction of hydroxyl radicals with chlorobenzene under different conditions.

| Temperature (K) | Rate Constant (k) | Conditions | Reference |

| 230-330 | Calculated using RRKM theory and G3 energies | Gas phase | nih.gov |

| Ambient | kforward= 2.6 × 108 dm3 mol–1 s–1 | Aqueous solution, in the presence of O2 | |

| Ambient | kreverse= 5.5 × 104 s–1 | Aqueous solution, in the presence of O2 |

Summary of Mechanistic Pathways

| Mechanism | Key Intermediate(s) | Role of Calcium |

| Hydrodechlorination | Metal-hydride species | Not well-established; typically catalyzed by transition metals. |

| Nucleophilic Aromatic Substitution | Meisenheimer complex | Organocalcium compounds can act as potent nucleophiles, attacking the aromatic ring and facilitating the displacement of a leaving group. bath.ac.uk |

| Elimination-Addition | Benzyne | Not well-established; would require a sufficiently strong calcium-based base to initiate the elimination step. |

| Surface-Mediated (on Fly Ash) | Surface-adsorbed species | Calcium oxide on fly ash surfaces can act as basic sites, potentially promoting dehydrochlorination or other transformations of chlorobenzene. osti.gov |

Temperature Dependence of Reaction Rate Constants

The rate of chemical reactions is significantly influenced by temperature. This relationship is generally described by the Arrhenius equation, which quantitatively connects the reaction rate constant (k) with the absolute temperature (T), the activation energy (Ea), and a pre-exponential factor (A). The Arrhenius equation is expressed as:

k = A * exp(-Ea / (R * T))

where R is the universal gas constant. tamu.educoe.edu An increase in temperature typically leads to a higher reaction rate because it increases the kinetic energy of the reactant molecules. tamu.edu This results in more frequent and energetic collisions, enhancing the probability of overcoming the activation energy barrier for the reaction to occur. tamu.edu

To illustrate this principle, the following table presents hypothetical data for the reaction of calcium with chlorobenzene at various temperatures. This data is based on typical activation energies observed for related organometallic reactions and serves to demonstrate the expected trend.

Hypothetical Reaction Rate Constants for the Calcium-Chlorobenzene Reaction at Different Temperatures

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|

| 298 | 1.5 x 10⁻⁴ |

| 308 | 3.2 x 10⁻⁴ |

| 318 | 6.8 x 10⁻⁴ |

| 328 | 1.4 x 10⁻³ |

| 338 | 2.8 x 10⁻³ |

Note: The data in this table is illustrative and based on general principles of chemical kinetics for analogous reactions. It does not represent experimentally verified values for the calcium-chlorobenzene system.

The data illustrates a significant increase in the reaction rate constant with a modest increase in temperature, a characteristic feature of reactions with a substantial activation energy.

Induction Times in Mechanically Activated Systems

Mechanochemistry involves the use of mechanical energy, such as ball milling, to induce chemical reactions. hokudai.ac.jp In such systems, an "induction time" or "induction period" is often observed. This is a delay before the main reaction begins at a rapid rate. scienceopen.com During the induction period, several processes can occur, including the breakdown of crystal lattices, the removal of passivating surface layers (like oxide layers on the metal), an increase in the reactive surface area, and the formation of localized "hot spots" with high temperatures and pressures.

For the reaction between calcium and chlorobenzene, mechanical activation can play a crucial role in initiating the reaction, especially given the relative inertness of chlorobenzene compared to other aryl halides in forming Grignard-like reagents. sciencemadness.org The mechanical energy supplied during milling can overcome the activation barrier for the initial steps of the reaction.

The duration of the induction time in a mechanically activated calcium-chlorobenzene system is expected to be inversely related to the energy input of the mechanical process (e.g., the milling frequency and the mass and number of the milling balls). Higher energy milling would lead to a more rapid activation of the calcium surface and faster initiation of the reaction, thus shortening the induction period.

The following table provides a hypothetical representation of the relationship between milling intensity and the observed induction time for the reaction between calcium and chlorobenzene.

Hypothetical Induction Times for the Mechanically Activated Reaction of Calcium and Chlorobenzene

| Milling Intensity (Arbitrary Units) | Induction Time (minutes) |

|---|---|

| Low | 60 |

| Medium | 25 |

| High | 10 |

| Very High | < 5 |

Note: This data is illustrative and intended to demonstrate the general trend observed in mechanochemical reactions. Actual induction times would depend on specific experimental conditions such as the type of mill, the vial and ball materials, the reactant ratios, and the presence of any process control agents.

Computational and Spectroscopic Characterization of Calcium Chlorobenzene Systems

Quantum Chemical and Theoretical Studies

Quantum chemical calculations have become an indispensable tool for understanding complex chemical systems. For calcium-chlorobenzene interactions, these methods can predict reaction pathways, characterize bonding, and analyze intermolecular forces, providing a detailed picture that complements experimental findings.

The reaction between calcium and chlorobenzene (B131634), leading to the formation of an organocalcium species, can be theoretically investigated through the calculation of its potential energy surface (PES). A PES maps the energy of a system as a function of the geometric coordinates of its atoms. By exploring the PES, stationary points, such as minima (reactants, intermediates, and products) and saddle points (transition states), can be located, thus revealing the likely reaction mechanism and its energetic barriers.

For instance, computational studies on the reaction of other reactive metals with organic halides have successfully characterized the transition states for oxidative addition, providing activation energies and detailed geometries of the transition state structures. Similar methodologies can be applied to the calcium-chlorobenzene system. Theoretical calculations on related systems, such as the interaction of chlorobenzene with a platinum surface, have identified distinct reaction channels for C-Cl bond cleavage with specific activation energies. researchgate.net Furthermore, computational studies of other reactions involving chlorobenzene have successfully mapped out free energy profiles, identifying intermediates and transition states for oxidative addition reactions. unt.edu While specific calculations for the calcium-chlorobenzene reaction are not extensively documented in the literature, the principles from these related studies are directly applicable.

In a hypothetical reaction pathway, the initial step would involve the approach of a calcium atom to the chlorobenzene molecule. Theoretical calculations would be employed to determine the most favorable orientation for this approach. The subsequent cleavage of the C-Cl bond and the formation of a new Ca-C bond would proceed through a transition state. The geometry of this transition state, including the bond lengths and angles of the interacting atoms, and its associated energy barrier, are critical parameters that can be determined through quantum chemical calculations. Methods such as Density Functional Theory (DFT) and ab initio calculations like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are powerful tools for such investigations. wikipedia.org

The nature of the calcium-carbon (Ca-C) bond in the putative product of the calcium-chlorobenzene reaction, an arylcalcium compound, is of fundamental interest. Due to the significant difference in electronegativity between calcium (1.00 on the Pauling scale) and carbon (2.55), the Ca-C bond is expected to be highly polar, with a substantial degree of ionic character. researchgate.net This high polarity is a defining feature of organocalcium compounds and is responsible for their high reactivity. nih.gov

Quantum chemical calculations can provide a quantitative description of the Ca-C bond. Computational analyses of arylcalcium dimers have shown that the Ca-C distances can vary, for example, in a toluene-derived dianion bridged dicalcium species, the Ca-C distances range from 2.533 to 2.776 Å. nih.gov Theoretical models can also quantify the charge distribution within the molecule, providing the partial charges on the calcium and carbon atoms. This information is crucial for understanding the nucleophilic character of the carbanionic center and predicting its reactivity towards various electrophiles.

The table below presents representative calculated Ca-C bond lengths and charge separations for hypothetical organocalcium compounds, illustrating the typical characteristics that would be expected for a calcium-chlorobenzene derivative.

| Compound | Ca-C Bond Length (Å) | Calculated Partial Charge on C | Calculated Partial Charge on Ca |

| Phenylcalcium Hydride | 2.45 | -0.85 | +1.20 |

| (4-Chlorophenyl)calcium Hydride | 2.47 | -0.82 | +1.22 |

In the condensed phase, intermolecular interactions play a crucial role in determining the physical and chemical properties of a system. For mixtures containing chlorobenzene, these interactions can be complex, involving dispersion forces, dipole-dipole interactions, and potentially halogen bonding. Theoretical chemistry provides powerful tools to analyze and quantify these non-covalent interactions.

Molecular dynamics simulations have been used to study the structure of liquid mixtures of benzene (B151609) and chlorobenzene. wikipedia.org These studies have revealed that in liquid chlorobenzene, stacked configurations of the molecules are prominent. wikipedia.org The introduction of a metal species like calcium would further complicate these interactions. Theoretical models can be used to investigate the nature of the interactions between the calcium center of an organocalcium compound and the solvent molecules, in this case, chlorobenzene. These interactions could involve coordination of the solvent to the metal center, which can significantly influence the reactivity and stability of the organocalcium species.

Energy decomposition analysis (EDA) is a computational technique that can be used to break down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This method could be applied to a system of a calcium-chlorobenzene complex and a solvent chlorobenzene molecule to understand the dominant forces governing their interaction.

Weak intermolecular interactions, such as X-H⋯C and X-H⋯π hydrogen bonds (where X is an electronegative atom), are known to play a significant role in the structure and properties of systems containing aromatic rings. In the context of a calcium-chlorobenzene system, such interactions could occur between solvent molecules or between a ligand on the calcium center and the chlorobenzene ring.

Theoretical studies have extensively investigated these interactions in various benzene derivatives. nih.gov For example, the interaction between hydrogen halides (HF, HCl) and substituted benzenes has been analyzed using DFT calculations. nih.gov These studies have shown that electron-donating groups on the benzene ring strengthen the interaction, while electron-withdrawing groups weaken it. nih.gov The chlorine atom in chlorobenzene is an electron-withdrawing group, which would be expected to influence any X-H⋯π interactions with the ring.

Topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize these weak interactions by identifying bond critical points (BCPs) between the interacting atoms. The properties of these BCPs provide information about the strength and nature of the interaction. While not directly involving calcium, the understanding of these fundamental interactions in benzene derivatives provides a basis for predicting the behavior of more complex organometallic systems.

Advanced Spectroscopic Characterization Techniques

While computational methods provide theoretical predictions, spectroscopic techniques are essential for the experimental determination of molecular structures and properties.

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bgu.ac.il For organocalcium compounds, which are often highly reactive and sensitive to air and moisture, obtaining suitable single crystals for XRD analysis can be challenging but provides unambiguous structural information. weizmann.ac.il

The crystal structure of an organocalcium compound derived from chlorobenzene would reveal key structural parameters, including:

Ca-C bond lengths and angles: Providing direct experimental validation of the predictions from quantum chemical calculations.

Coordination environment of the calcium center: Organocalcium compounds often exist as aggregates or coordinate to solvent molecules (like THF) to achieve a stable coordination number. XRD analysis would reveal the number and type of atoms bonded to the calcium ion.

Intermolecular packing in the crystal lattice: This information can reveal the presence of weak intermolecular interactions, such as those discussed in the theoretical sections.

Numerous organocalcium complexes have been characterized by X-ray crystallography, providing a wealth of data on their structures. For example, the structures of arylcalcium dimers have been elucidated, showing how the aryl groups can bridge between two calcium centers. nih.gov In one such structure, the Ca-C bond distances to the bridging aryl group were found to be in the range of 2.533 to 2.776 Å. nih.gov

The table below presents representative crystallographic data for an arylcalcium compound, illustrating the type of information that would be obtained for a crystalline product from the reaction of calcium and chlorobenzene.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234 |

| b (Å) | 18.567 |

| c (Å) | 12.456 |

| β (°) | 98.76 |

| Ca-C bond distance (Å) | 2.55(1) |

Note: This data is for a representative arylcalcium complex and is intended to be illustrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organometallic compounds and probing interactions between species in solution. bruker.comlibretexts.org In the context of the calcium-chlorobenzene system, NMR is instrumental in characterizing the formation of any stable organocalcium species, such as a calcium-aryl complex, and observing the electronic perturbations on the chlorobenzene molecule upon interaction with calcium.

Should an interaction or reaction occur to form a stable organocalcium compound (e.g., Phenylcalcium chloride), significant changes in the ¹H and ¹³C NMR spectra of the aromatic ring are expected. libretexts.orgmdpi.com The coordination to the electropositive calcium atom would alter the electron density distribution around the phenyl ring, leading to shifts in the resonance frequencies (chemical shifts) of the protons and carbon atoms. Specifically, the carbon atom directly bonded to calcium (ipso-carbon) would experience a substantial downfield shift in the ¹³C NMR spectrum. The aromatic protons would also exhibit shifts, with the magnitude and direction depending on the specific nature of the bonding and the solvent system used. libretexts.org

Detailed research findings would involve titrating a solution of chlorobenzene with a soluble calcium species and monitoring the changes in the NMR spectra. The observation of new sets of signals or a progressive shift in existing signals would provide evidence of complex formation. The magnitude of these chemical shift perturbations (Δδ) can offer insights into the strength and geometry of the calcium-chlorobenzene interaction.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift (δ) Data for Chlorobenzene and a Postulated Phenylcalcium Chloride Intermediate.

| Atom Position | Chlorobenzene (δ, ppm) | Phenylcalcium Chloride (Hypothetical δ, ppm) | Chemical Shift Change (Δδ, ppm) |

|---|---|---|---|

| C1 (ipso-C-Cl/Ca) | 134.5 | 165.0 | +30.5 |

| C2/C6 (ortho) | 129.0 | 135.2 | +6.2 |

| C3/C5 (meta) | 129.9 | 128.5 | -1.4 |

| C4 (para) | 127.6 | 129.8 | +2.2 |

| H2/H6 (ortho) | 7.33 | 7.55 | +0.22 |

| H3/H5 (meta) | 7.28 | 7.35 | +0.07 |

| H4 (para) | 7.25 | 7.40 | +0.15 |

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

The reaction between metallic calcium and chlorobenzene is anticipated to proceed via a single-electron transfer (SET) from the calcium atom to the chlorobenzene molecule, generating a transient chlorobenzene radical anion. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive spectroscopic technique for the direct detection and characterization of such paramagnetic species (i.e., molecules with unpaired electrons). sinica.edu.twunito.it

Biologically relevant radicals often have very short lifetimes, making direct detection difficult. mnstate.edu However, the chlorobenzene radical anion, while reactive, can be observed under specific experimental conditions, such as in aprotic solvents at low temperatures. researchgate.net The EPR spectrum provides two key pieces of information: the g-value, which is characteristic of the radical's electronic environment, and the hyperfine coupling constants (hfcs), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H). unito.it The hyperfine structure acts as a fingerprint, allowing for the unambiguous identification of the radical species. For the chlorobenzene radical anion, a complex spectrum is expected due to coupling with the five aromatic protons.

In cases where the radical intermediate is too short-lived to be detected directly, a technique known as spin trapping can be employed. This involves adding a "spin trap" molecule (e.g., a nitrone like PBN) to the reaction mixture. The spin trap reacts with the transient radical to form a much more stable paramagnetic species (a spin adduct), whose EPR spectrum can be easily recorded and analyzed to deduce the structure of the original, short-lived radical. sinica.edu.tw

Table 2: Predicted EPR Characteristics for Paramagnetic Species in the Calcium-Chlorobenzene System.

| Radical Species | Predicted g-value | Key Hyperfine Couplings (Nucleus) | Notes |

|---|---|---|---|

| Chlorobenzene Radical Anion (C₆H₅Cl⁻•) | ~2.0028 - 2.0032 | ¹H (ortho, meta, para) | Highly transient; requires low-temperature or matrix isolation techniques for direct observation. |

| Phenyl Radical (C₆H₅•) | ~2.0025 | ¹H (ortho, meta, para) | May form upon dissociation of the chloride ion from the radical anion. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Following the initial interaction and potential radical formation, the calcium-chlorobenzene system can yield a variety of stable, neutral products. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for separating, identifying, and quantifying the volatile organic components in the final reaction mixture. acs.orgumn.edu

The gas chromatograph (GC) component separates the mixture based on the compounds' boiling points and affinities for a stationary phase within a capillary column. walisongo.ac.id Compounds with lower boiling points and weaker interactions elute from the column first. Each separated compound then enters the mass spectrometer (MS), where it is ionized (typically by electron impact, EI) and fragmented. The mass spectrometer sorts these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. acs.org

The power of GC-MS lies in this dual identification. umn.edu A compound is characterized by both its specific retention time in the chromatogram and its fragmentation pattern in the mass spectrum. By comparing this data to known standards and library spectra, the components of the product mixture can be identified with high confidence. For the calcium-chlorobenzene reaction, likely products include benzene (resulting from reduction of the phenyl radical or a phenylcalcium intermediate) and biphenyl (B1667301) (from the coupling of two phenyl radicals). GC-MS allows not only for their positive identification but also for their relative quantification based on the area of their respective peaks in the chromatogram.

Table 3: Expected GC-MS Data for Potential Products of the Calcium-Chlorobenzene Reaction.

| Compound | Expected Retention Time | Molecular Ion (M⁺•, m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| Benzene | Shorter | 78 | 77, 51, 50 |

| Chlorobenzene (unreacted) | Intermediate | 112 (³⁵Cl), 114 (³⁷Cl) | 77, 51 |

| Biphenyl | Longer | 154 | 153, 152, 76 |

Catalytic Applications Involving Calcium and Chlorobenzene

Catalytic Combustion of Chlorobenzene (B131634)

The catalytic combustion of chlorinated volatile organic compounds (Cl-VOCs), such as chlorobenzene, presents a significant challenge due to the potential for catalyst deactivation by chlorine poisoning and the formation of toxic byproducts. acs.org Recent research has explored the use of calcium oxide (CaO) as a promoter for catalysts in this process, demonstrating enhanced performance and stability.

Role of Calcium Oxide-Promoted Catalysts

Calcium oxide has been identified as a crucial component in promoting the catalytic combustion of chlorobenzene. When used in conjunction with catalysts like SmMn₂O₅, CaO significantly improves their efficiency. A CaO-collaborated SmMn₂O₅ catalyst has been shown to decrease the temperature required for 90% conversion of chlorobenzene (T₉₀) by 142 °C compared to the unmodified catalyst. acs.org This enhancement is attributed to the electronic interactions between CaO and the primary catalyst.

The collaboration between CaO and SmMn₂O₅ facilitates electron transfer from CaO to the SmMn₂O₅, which in turn activates the lattice oxygen within the catalyst structure. This activation of lattice oxygen is a key factor in achieving complete combustion of chlorobenzene at lower temperatures, around 275 °C, which helps to prevent the formation of harmful byproducts. acs.org

Table 1: Performance of CaO-Promoted SmMn₂O₅ Catalyst for Chlorobenzene Combustion acs.org

| Catalyst | T₉₀ (°C) |

|---|---|

| Unmodified SmMn₂O₅ | 417 |

| Inert SiO₂-composited SmMn₂O₅ | 400 |

| CaO-collaborated SmMn₂O₅ | 275 |

Lattice Oxygen Activation and Antichlorine Poisoning Mechanisms

The promotion by calcium oxide fundamentally alters the reaction mechanism for chlorobenzene combustion. The electron transfer from CaO to SmMn₂O₅ reduces the orbital overlap between manganese and oxygen atoms. This weakening of the Mn-O bond activates the lattice oxygen (Olatt), making it more available to participate in the combustion reaction. acs.org

A critical aspect of the CaO-promoted system is its resistance to chlorine poisoning. In conventional catalytic systems, the active sites on the catalyst are prone to deactivation by chlorine species. However, in the CaO-collaborated SmMn₂O₅ system, the dechlorination site is shifted from the SmMn₂O₅ catalyst to the CaO. acs.org Calcium oxide effectively traps the chlorine, preventing it from poisoning the active sites of the primary catalyst. This shift in the dechlorination site endows the catalyst with prominent stability and longevity. acs.org

Organocalcium Compounds in Catalysis

Organocalcium compounds have emerged as a promising class of catalysts in organic synthesis, offering a sustainable and cost-effective alternative to traditional transition metal catalysts. researchgate.netresearchgate.net Their unique reactivity and the earth-abundant nature of calcium make them attractive for developing novel catalytic transformations. nih.gov

Exploration of Calcium's Potential in Catalysis

The potential of calcium in catalysis is being increasingly recognized by the scientific community. researchgate.net Calcium-based catalysts exhibit a broad tolerance to various substrates and reaction pathways, making them versatile for a range of organic transformations. researchgate.net These complexes are capable of activating different functional groups, including olefins, carbonyls, and nitro groups, for nucleophilic addition reactions. researchgate.net

The exploration of organocalcium compounds has revealed their efficacy in various catalytic applications, including polymerization reactions and C-H functionalization. google.comresearchgate.net For instance, certain organocalcium compounds have demonstrated surprising catalytic efficacy in the polymerization of diolefins, producing high molecular weight polymers with high yields, a task where other alkaline earth metal compounds show limited activity. google.com Furthermore, well-defined organocalcium compounds have been employed for transformations where none of the precursors have a polar E-H bond, such as the cyanosilylation of carbonyls. nih.gov

Development of Novel Catalytic Cycles for Organic Transformations

The development of novel catalytic cycles utilizing organocalcium compounds is an active area of research. beilstein-journals.org These cycles often leverage the unique reactivity of the calcium center to facilitate bond formation and functional group transformations. For example, calcium-BINOL phosphate (B84403) complexes have been successfully used to catalyze the hydrocyanation of hydrazones, with a proposed catalytic cycle involving the coordination of the cyanide source to the calcium center. beilstein-journals.org

Researchers are also designing catalytic systems where calcium complexes activate substrates for subsequent reactions. A notable example is a calcium-based catalytic system for the synthesis of bio-derived cyclic carbonates, where the in-situ formation of a calcium complex enhances the nucleophilicity of the iodide species, which is crucial for the ring-opening of epoxides. acs.org The versatility of organocalcium catalysis is further highlighted by its application in the hydroboration of alkenes, providing a pathway for the discovery of inexpensive alkaline-earth metal-based catalysis. figshare.com The development of these novel catalytic cycles showcases the potential of organocalcium compounds to mediate a wide array of organic transformations efficiently and sustainably. researchgate.netutwente.nl

Environmental Remediation and Fate of Chlorobenzene in Calcium Containing Systems

Dechlorination Strategies for Environmentally Contaminated Matrices

Dechlorination processes are crucial for breaking down chlorinated aromatic compounds like chlorobenzene (B131634) and polychlorinated biphenyls (PCBs) into less toxic substances. Calcium and its compounds have been effectively utilized in several of these strategies.

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that were widely used in transformer oils due to their insulating properties and chemical stability. hering-vpt.com However, their toxicity and environmental persistence have necessitated effective remediation techniques. hering-vpt.com Chemical dechlorination is a prominent method for the destruction and removal of PCBs from waste transformer oil. researchgate.net